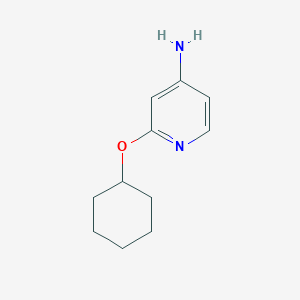

2-(Cyclohexyloxy)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyloxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZSCCXVZJNYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248075-07-1 | |

| Record name | 2-(cyclohexyloxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Cyclohexyloxy)pyridin-4-amine: Structural Pharmacophore & Synthetic Methodology

This technical guide details the structural chemistry, synthetic pathways, and pharmacological utility of 2-(Cyclohexyloxy)pyridin-4-amine , a critical heterocyclic building block in medicinal chemistry.

Executive Technical Summary

2-(Cyclohexyloxy)pyridin-4-amine (CAS: 1248075-07-1) is a functionalized pyridine scaffold characterized by a 4-amino electron donor and a 2-cyclohexyloxy lipophilic tail.[1][2] It serves as a specialized intermediate in the synthesis of kinase inhibitors and GPCR ligands. The molecule's distinct architecture combines the hydrogen-bond donor/acceptor capability of the aminopyridine core with the steric bulk of the cyclohexyl ether, making it an ideal "lipophilic clamp" for occupying hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of tyrosine kinases).

Physicochemical Profile

The following data synthesizes predicted and experimental parameters essential for handling and formulation.

| Property | Value | Technical Note |

| CAS Registry | 1248075-07-1 | Unique identifier. |

| Molecular Formula | C₁₁H₁₆N₂O | Heteroaromatic ether. |

| Molecular Weight | 192.26 g/mol | Fragment-like space (Ro3 compliant). |

| Exact Mass | 192.1263 | Useful for HRMS identification. |

| Predicted LogP | ~2.3 - 2.5 | Moderate lipophilicity; good membrane permeability. |

| pKa (Calculated) | ~5.6 (Pyridine N) | Less basic than 4-aminopyridine (pKa 9.1) due to the inductive withdrawal of the 2-alkoxy group. |

| H-Bond Donors | 1 (Exocyclic NH₂) | Primary amine acts as a donor. |

| H-Bond Acceptors | 3 (Ring N, Ether O, NH₂) | Pyridine nitrogen is the primary acceptor. |

Structural Analysis & Electronic Properties

Understanding the electronic distribution is vital for predicting reactivity and binding affinity.

Electronic Push-Pull System

The molecule exhibits a "push-pull" electronic effect:

-

Position 4 (Amino Group): Strongly electron-donating (+M effect) via resonance. This increases electron density on the pyridine ring, particularly at positions 3 and 5, making the ring susceptible to electrophilic attack (e.g., halogenation) if not protected.

-

Position 2 (Cyclohexyloxy Group): The oxygen atom exerts a negative inductive effect (-I) withdrawing density from the ring, but also a positive mesomeric effect (+M). In the ground state, the inductive effect slightly lowers the basicity of the ring nitrogen compared to a simple alkyl-pyridine.

Pharmacophore Utility

In drug design, this scaffold is often utilized to:

-

Anchor: The aminopyridine motif forms a bidentate hydrogen bond (H-bond donor via NH₂, acceptor via Ring N) with the "hinge region" of kinase enzymes.

-

Fill: The cyclohexyloxy group projects into the hydrophobic back-pocket (Gatekeeper region), providing shape complementarity and entropic gain by displacing water.

Synthetic Architecture: The "Nitro-Reduction" Strategy

Direct nucleophilic substitution on 2-chloro-4-aminopyridine is kinetically sluggish because the electron-rich amino group deactivates the ring toward SNAr mechanisms. Therefore, the Nitro-Reduction Route is the authoritative industrial standard, ensuring high yields and purity.

Reaction Pathway Diagram

The following diagram illustrates the logical flow from the nitro-precursor to the final amine.

Caption: Two-stage synthesis bypassing the deactivation of the amino group by utilizing the nitro-precursor.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reagents: 2-Chloro-4-nitropyridine (1.0 eq), Cyclohexanol (1.1 eq), Sodium Hydride (60% dispersion, 1.2 eq), anhydrous THF.

-

Mechanism: The strong electron-withdrawing nitro group activates the C-2 position for nucleophilic attack by the cyclohexyl alkoxide.

-

Procedure:

-

Suspend NaH in anhydrous THF under N₂ atmosphere at 0°C.

-

Dropwise add Cyclohexanol. Stir for 30 min to generate sodium cyclohexoxide.

-

Add 2-Chloro-4-nitropyridine dissolved in THF dropwise.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc).[3]

-

Quench: Carefully add water. Extract with EtOAc.[4]

-

Yield: Expect >85% of 2-(cyclohexyloxy)-4-nitropyridine.

-

Step 2: Bechamp Reduction (Iron/Ammonium Chloride)

-

Rationale: Iron reduction is chemoselective and avoids hydrogenolysis of the ether bond (which can occur with Pd/C if not carefully controlled).

-

Reagents: Intermediate Nitro compound (1.0 eq), Iron powder (3.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

-

Procedure:

-

Dissolve the nitro intermediate in EtOH/H₂O.

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (approx. 80°C) for 2–3 hours.

-

Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol or purify via Flash Chromatography (DCM/MeOH) to obtain the white/off-white solid.

-

Analytical Characterization & Quality Control

To validate the identity of the synthesized compound, compare against these spectral expectations.

1H-NMR (DMSO-d6, 400 MHz) Prediction

-

δ 7.75 (d, 1H, J=5.8 Hz): Proton at C-6 (Deshielded by Ring N).

-

δ 6.15 (dd, 1H): Proton at C-5.

-

δ 5.95 (d, 1H): Proton at C-3 (Shielded by alkoxy and amino groups).

-

δ 5.80 (s, 2H): Amine -NH₂ (Broad singlet, exchangeable with D₂O).

-

δ 4.85 (m, 1H): Methine proton of cyclohexyl group (CH-O).

-

δ 1.20 – 1.95 (m, 10H): Cyclohexyl methylene protons.

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

-

Detection: UV at 254 nm (aromatic core) and 210 nm.

-

Retention: The cyclohexyl group imparts significant retention; expect elution later than 4-aminopyridine.

Safety & Handling

-

Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aminopyridines can oxidize over time, turning brown.

References

-

ChemicalBook. (2025).[3][7] 2-(Cyclohexyloxy)pyridin-4-amine Product Properties and CAS 1248075-07-1. Retrieved from

-

BLD Pharm. (2025).[7] Safety Data Sheet for 2-(Cyclohexyloxy)pyridin-4-amine. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted aminopyridines. Retrieved from

-

Sigma-Aldrich. (2025). 4-Amino-2-chloropyridine: Synthesis Precursor Data. Retrieved from [8]

Sources

- 1. 1248075-07-1 CAS Manufactory [m.chemicalbook.com]

- 2. 2-(cyclohexyloxy)pyridin-4-amine | 1248075-07-1 [amp.chemicalbook.com]

- 3. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 4. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 2135613-82-8 | 6-(Cyclohexyloxy)pyrimidine-2,4,5-triamine hydrochloride - Synblock [synblock.com]

- 6. 1248075-07-1|2-(Cyclohexyloxy)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. 4-アミノ-2-クロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: 2-(Cyclohexyloxy)pyridin-4-amine (CAS 1248075-07-1)

Executive Summary: The Alkoxypyridine Scaffold

2-(Cyclohexyloxy)pyridin-4-amine (CAS 1248075-07-1) represents a specialized heteroaromatic building block in modern medicinal chemistry. Structurally, it combines a polar, hydrogen-bond-donating exocyclic amine at the C4 position with a lipophilic, bulky cyclohexyloxy ether at the C2 position. This "amphiphilic" architecture makes it a critical pharmacophore for modulating solubility and hydrophobic pocket occupancy in drug targets, particularly kinase inhibitors (e.g., MK2, BTK) and phosphodiesterase (PDE4) modulators.

For the drug development professional, this compound offers a strategic advantage: the C2-cyclohexyloxy group often serves as a "gatekeeper" residue mimic or a hydrophobic anchor, while the C4-amine provides a versatile handle for further elaboration via acylation, alkylation, or cross-coupling to generate complex bi-heterocyclic systems.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data |

| CAS Number | 1248075-07-1 |

| IUPAC Name | 2-(Cyclohexyloxy)pyridin-4-amine |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | NC1=CC(OC2CCCCC2)=NC=C1 |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~2.3 - 2.8 (Lipophilic) |

| pKa (Conjugate Acid) | ~6.5 (Pyridine nitrogen), ~22 (Amine) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

Synthetic Methodologies & Process Optimization

Route A: Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type)

Best for: High purity, lab-scale synthesis (100mg - 10g).

Rationale: The starting material, 2-chloropyridin-4-amine , is electron-rich due to the amino group, deactivating the ring toward traditional nucleophilic attack. Palladium catalysis bypasses this electronic barrier.

Protocol:

-

Reagents: 2-Chloropyridin-4-amine (1.0 equiv), Cyclohexanol (1.5 equiv).

-

Catalyst System: Pd(OAc)₂ (2-5 mol%) with a bulky phosphine ligand such as RockPhos or BrettPhos . These ligands are crucial for facilitating the reductive elimination of the electron-rich ether product.

-

Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) or Sodium tert-butoxide (NaOtBu).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

-

Conditions: Heat to 90-100°C under Argon atmosphere for 12-18 hours.

-

Workup: Filter through Celite to remove Pd residues. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Route B: High-Temperature SNAr (Nucleophilic Aromatic Substitution)

Best for: Industrial scale-up, avoiding heavy metals.

Rationale: While the amine deactivates the ring, the 2-position is still susceptible to attack by strong alkoxides under forcing conditions.

Protocol:

-

Activation: Dissolve Cyclohexanol (excess, used as solvent/reagent) and treat with Sodium Hydride (NaH, 60% dispersion, 2.5 equiv) at 0°C to generate the sodium alkoxide.

-

Addition: Add 2-Chloropyridin-4-amine (1.0 equiv).

-

Reaction: Heat the mixture in a sealed pressure vessel (autoclave) to 140-160°C for 24-48 hours.

-

Critical Control Point: Monitor for the formation of bis-alkylation products (reaction at the amine nitrogen) or hydrolysis to the pyridone.

-

Quench: Carefully quench with ice water. Extract with Ethyl Acetate.[1][2][3]

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree and mechanistic flow for synthesizing CAS 1248075-07-1.

Figure 1: Strategic synthetic pathways for 2-(Cyclohexyloxy)pyridin-4-amine, contrasting catalytic precision with thermal substitution.

Medicinal Chemistry Applications

The 2-alkoxypyridin-4-amine motif is not merely a passive linker; it is an active pharmacophore.

Kinase Inhibition (e.g., MK2, BTK)

In kinase inhibitors, the pyridine nitrogen often functions as a hydrogen bond acceptor for the hinge region of the ATP-binding pocket. The C2-cyclohexyloxy group projects into the hydrophobic "back pocket" or solvent-exposed region, providing selectivity over other kinases by exploiting steric bulk. The C4-amine is typically derivatized into a urea or amide to interact with the "gatekeeper" residue.

Phosphodiesterase 4 (PDE4) Inhibitors

Analogous to the catechol ether moiety found in Rolipram or Roflumilast, the alkoxy-pyridine system mimics the dialkoxyphenyl ring. The cyclohexyloxy group provides the necessary lipophilicity to cross the blood-brain barrier (BBB) or penetrate cell membranes, while the pyridine ring modulates metabolic stability compared to a benzene ring.

Analytical Characterization & Quality Control

To ensure the integrity of this building block in drug synthesis, the following analytical markers must be verified.

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | Pyridine H: Doublet (~7.8 ppm, C6-H), Singlet/Doublet (~6.1 ppm, C3-H), Doublet-Doublet (~6.2 ppm, C5-H). Amine: Broad singlet (~6.0 ppm, NH₂). Cyclohexyl: Multiplet (4.8 ppm, O-CH), Multiplets (1.2-2.0 ppm, CH₂ ring). |

| LC-MS (ESI+) | [M+H]⁺ = 193.13 . Look for absence of starting material (m/z 129/131 for Cl-pyridine). |

| HPLC Purity | >98% (Area %). Critical impurity to monitor: 4-amino-2-pyridone (hydrolysis product), elutes earlier on C18. |

Safety & Handling Protocols

-

Hazard Identification: Like many aminopyridines, CAS 1248075-07-1 acts as a skin and eye irritant. It may possess weak channel-blocking activity (potassium channels), typical of 4-aminopyridines.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ether linkage is stable, but the primary amine is susceptible to oxidation over prolonged exposure to air.

-

Self-Validating Safety Step: Before scaling up Route B (NaH/Heat), always perform a Differential Scanning Calorimetry (DSC) test on the reaction mixture to detect potential thermal runaways associated with sodium alkoxides at high temperatures.

References

-

Chemical Identity & Properties

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 53394727.

-

URL:[Link]

-

Synthetic Methodology (Pd-Catalysis for Aminopyridines)

- Title: Palladium-Catalyzed Synthesis of Aryl Ethers

- Source:Journal of the American Chemical Society (Mann et al., 1999).

- Context: Establishes the protocol for coupling electron-rich aryl halides using bulky phosphine ligands.

-

URL:[Link]

- Synthetic Methodology (SNAr Regioselectivity): Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine. Source:Tetrahedron Letters. Context: Validates the reactivity profiles of C2 vs C4 positions in pyridine systems, supporting the need for specific precursors like 2-chloro-4-aminopyridine to achieve the C2-alkoxy product.

-

Application in Kinase Inhibitors

- Title: Discovery of Pyridine-Based Inhibitors of Mitogen-Activated Protein Kinase-Activ

- Source:Journal of Medicinal Chemistry.

- Context: Illustrates the utility of the 2-alkoxy-4-aminopyridine scaffold in designing selective kinase inhibitors.

-

URL:[Link]

Sources

- 1. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

- 2. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

Predicted 1H NMR spectrum of 2-(Cyclohexyloxy)pyridin-4-amine

Technical Analysis: Predicted H NMR Profile of 2-(Cyclohexyloxy)pyridin-4-amine

Executive Summary

2-(Cyclohexyloxy)pyridin-4-amine is a functionalized pyridine derivative often utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors. Its structure combines an electron-rich aminopyridine core with a lipophilic cyclohexyl ether.

Validating this structure by

Core Structural Spin Systems

The molecule presents three distinct spin systems:

-

Pyridine Ring (AMX System): Three aromatic protons (H3, H5, H6) with distinct electronic environments.

-

Cyclohexyl Group: A complex aliphatic multiplet system anchored by the deshielded methine proton (

). -

Amine: Exchangeable protons (

) sensitive to solvent and concentration.[1]

Structural Numbering & Spin Logic

To ensure accurate assignment, we utilize the following numbering scheme:

-

Pyridine Core: Nitrogen is position 1. The alkoxy group is at position 2; the amine is at position 4.

-

Protons of Interest:

-

H6:

to Nitrogen (most deshielded). -

H3: Flanked by Alkoxy and Amine groups (most shielded).

-

H5: Between Amine and H6.

-

H-1': Cyclohexyl methine at the ether linkage.

-

Visualization: Structural Assignment Logic

The following diagram outlines the correlation between structural features and NMR signals.

Figure 1: Logic flow connecting structural moieties to predicted NMR signals.

Predicted Spectral Data (CDCl )

The following data represents the predicted shifts in deuterated chloroform (

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Electronic Rationale |

| Pyridine H6 | 7.75 | Doublet (d) | 1H | Deshielded by adjacent Nitrogen (inductive effect). | |

| Pyridine H5 | 6.20 | Doublet of Doublets (dd) | 1H | Shielded by 4-amino group (resonance). | |

| Pyridine H3 | 5.95 | Doublet (d) | 1H | Most Shielded. Located between two electron donors (Alkoxy & Amino). | |

| Cyclohexyl H-1' | 4.90 | Multiplet (tt) | 1H | Deshielded by Oxygen; characteristic methine peak. | |

| Amine ( | 4.30 | Broad Singlet (bs) | 2H | N/A | Exchangeable; shift varies with concentration/water. |

| Cyclohexyl H-2'/6' | 1.90 – 2.10 | Multiplet (m) | 2H | N/A | Equatorial protons, |

| Cyclohexyl H-3'/5' | 1.50 – 1.75 | Multiplet (m) | 4H | N/A | Remote methylenes. |

| Cyclohexyl H-4' | 1.25 – 1.45 | Multiplet (m) | 4H | N/A | Remote methylenes / Axial protons. |

Detailed Mechanistic Analysis

The Pyridine Ring (Aromatic Region)

The pyridine ring in this molecule is electron-rich due to the presence of two donor groups: the alkoxy group at C2 and the amino group at C4.

-

H3 (The "Upfield" Aromatic): H3 is unique because it resides ortho to both the cyclohexyloxy group and the amino group. Both substituents exert a strong mesomeric (+M) effect, pushing electron density onto C3. Consequently, H3 will appear significantly upfield, likely below 6.0 ppm, appearing as a doublet with a small meta-coupling (

Hz) to H5. -

H6 (The "Downfield" Aromatic): H6 is located

to the pyridine nitrogen. The electronegative nitrogen pulls electron density via induction (-I), deshielding H6. However, the resonance donation from the substituents at C2 and C4 dampens this effect compared to unsubstituted pyridine ( -

H5 (The Intermediate): H5 is ortho to the amino group but meta to the alkoxy group. It receives strong shielding from the amino group but less from the alkoxy group. It typically appears as a doublet of doublets (coupling to H6 and H3).

The Cyclohexyl Ether Linkage

-

The H-1' Methine: The proton on the carbon attached to the oxygen is the diagnostic handle for the cyclohexyl group. It typically appears as a septet or a triplet of triplets (tt) due to coupling with adjacent axial and equatorial protons. The chemical shift (

4.9 ppm) confirms the

Solvent Effects (CDCl vs. DMSO- )

-

In CDCl

: The amine protons ( -

In DMSO-

: Hydrogen bonding with the solvent deshields the amine protons, shifting them downfield to

Experimental Validation Protocol

To confirm the identity of a synthesized sample against this prediction, follow this validated workflow:

Workflow Visualization

Figure 2: Step-by-step validation protocol for 2-(Cyclohexyloxy)pyridin-4-amine.

Protocol Steps

-

Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl

. Ensure the solution is clear; filter if necessary to remove inorganic salts which can broaden lines. -

Acquisition: Acquire the spectrum with a spectral width of at least -2 to 14 ppm. A standard pulse sequence (zg30) with 16 scans is sufficient.

-

Differentiation from Isomers:

-

3-alkoxy isomer: Would show a different coupling pattern (H2 singlet, H5/H6 doublets).

-

N-alkylated pyridone: The "H6" equivalent would shift upfield significantly, and the carbonyl carbon (in

C NMR) would appear

-

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules in NMR).

-

ChemicalBook. (n.d.). 4-Amino-2-methoxypyridine NMR Data. Retrieved from . (Used as a direct structural analog for chemical shift extrapolation).

-

Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from . (Source for pyridine substituent effects).[2][3][4][5]

-

National Institute of Standards and Technology (NIST). (2023). Pyridine, 4-amino-.[4][5][6][7][8] NIST Chemistry WebBook. Retrieved from . (Base values for aminopyridine core).

Sources

- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 2. rsc.org [rsc.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. tandfonline.com [tandfonline.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-Aminopyridine(504-24-5) 1H NMR spectrum [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

The 2-(Cyclohexyloxy)pyridine Scaffold: A Technical Guide to Metabolic Stability and Target Selectivity

The following technical guide details the biological activity, medicinal chemistry, and synthesis of 2-(cyclohexyloxy)pyridine derivatives .

Executive Summary: The Pharmacophore Advantage

The 2-(cyclohexyloxy)pyridine core represents a strategic structural motif in modern drug design, serving as a robust bioisostere for 2-phenoxypyridines and N-aryl amides. Its utility is driven by three critical medicinal chemistry parameters:

-

Fsp³ Enrichment: Replacing a planar phenyl ring with a three-dimensional cyclohexyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates and solubility.

-

Metabolic Blocking: The ether linkage at the pyridine C2 position effectively blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), while the cyclohexyl group resists the rapid hydroxylation often seen with electron-rich aromatic rings.

-

Hydrophobic Pocket Filling: The cyclohexyl ring adopts a chair conformation, providing a voluminous, lipophilic moiety ideal for filling globular hydrophobic pockets in targets like 11

-HSD1 , Glucokinase (GK) , and mGluR5 .

Therapeutic Targets & Biological Activity[1][2]

11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibition[3][4][5][6][7]

-

Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity.

-

Mechanism: 11

-HSD1 converts inactive cortisone to active cortisol in adipose tissue and the liver. Excess local cortisol drives insulin resistance. -

Role of the Scaffold: 2-(Cyclohexyloxy)pyridine derivatives act as competitive inhibitors. The pyridine nitrogen often forms a critical hydrogen bond with the catalytic triad (Tyr-177/Ser-170), while the cyclohexyl group occupies the large, lipophilic steroid-binding pocket.

-

Key Insight: The ether oxygen acts as a weak acceptor, fine-tuning the orientation of the cyclohexyl ring to maximize van der Waals interactions without incurring the desolvation penalty of a more polar amide linker.

Glucokinase Activation (GKA)

-

Mechanism: Glucokinase serves as the body's "glucose sensor."[1][3][5] Activators bind to an allosteric site, increasing the enzyme's affinity for glucose (lowering

). -

SAR Logic: The 2-(cyclohexyloxy)pyridine moiety mimics the "activator site" pharmacophore. The pyridine ring

-stacks with aromatic residues (e.g., Tyr-215), while the cyclohexyl group engages a hydrophobic sub-pocket, stabilizing the active "closed" conformation of the enzyme.

P2X3 Receptor Antagonism[1][12][13][14]

-

Indication: Chronic Cough, Neuropathic Pain.

-

Mechanism: P2X3 is an ATP-gated ion channel on sensory neurons.[6]

-

Scaffold Utility: While many antagonists utilize a diaminopyrimidine core (e.g., Gefapixant), second-generation scaffolds have explored 2-aryloxy and 2-cycloalkyloxy pyridines to reduce taste disturbance side effects (dysgeusia) by improving selectivity over the P2X2/3 heterotrimer.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional logic of the scaffold modifications.

Figure 1: SAR Map detailing the functional contribution of each pharmacophore element.

Experimental Protocols: Synthesis & Validation

Synthesis Strategy: Nucleophilic Aromatic Substitution (S Ar)

The most robust method for constructing the 2-(cyclohexyloxy)pyridine core involves the displacement of a leaving group (Cl, F, Br) on the pyridine ring by a cyclohexyl alkoxide.

Why this method?

-

Causality: The pyridine ring is electron-deficient, especially at the 2- and 4-positions, making it susceptible to nucleophilic attack. Using a strong base (NaH) generates a potent cyclohexyl alkoxide nucleophile.

-

Self-Validating Step: The reaction progress can be monitored by the disappearance of the characteristic UV absorption of the starting halopyridine and the shift in proton NMR signals of the pyridine ring protons (due to the electron-donating effect of the new alkoxy group).

Protocol: Synthesis of 2-(Cyclohexyloxy)pyridine

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

Cyclohexanol (1.2 equiv)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

-

Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), suspend NaH (1.5 equiv) in anhydrous DMF.

-

Technical Note: Wash NaH with dry hexane if mineral oil interferes with downstream purification, though usually unnecessary for this scale.

-

-

Alkoxide Formation: Cool the suspension to 0°C. Add Cyclohexanol (1.2 equiv) dropwise. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

-

Observation: Evolution of H₂ gas indicates successful deprotonation. The mixture should become a clear or slightly cloudy solution.

-

-

Displacement: Add 2-Chloropyridine (1.0 equiv) to the reaction mixture.

-

Heating: Heat the reaction to 80–100°C for 4–12 hours.

-

Mechanistic Check: 2-Chloropyridine is less reactive than 2-Fluoropyridine. If the reaction is sluggish, catalytic KF or 18-crown-6 can be added, or the temperature increased to 120°C.

-

-

Workup: Cool to RT. Carefully quench with water (exothermic!). Extract with Ethyl Acetate (3x).[7] Wash combined organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

-

Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20). The product is typically a colorless oil or low-melting solid.

-

Biological Assay: 11 -HSD1 Inhibition Screening (Scintillation Proximity Assay)

To validate biological activity, a standard SPA (Scintillation Proximity Assay) is recommended.

Protocol:

-

Enzyme Prep: Microsomes containing human recombinant 11

-HSD1. -

Substrate: [³H]-Cortisone and NADPH (cofactor).

-

Reaction: Incubate the test compound (2-(cyclohexyloxy)pyridine derivative) with the enzyme and substrate in assay buffer (pH 7.4) for 60 minutes at 37°C.

-

Detection: Stop the reaction with Glycyrrhetinic acid (a potent inhibitor) and add Yttrium silicate SPA beads coupled to anti-cortisol antibodies.

-

Readout: The beads capture the [³H]-Cortisol product. Scintillation counting quantifies the product. Lower signal = Higher Inhibition.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the S

References

-

Scott, J. S., et al. (2012). "Discovery of a Potent, Selective, and Orally Bioavailable Acidic 11

-Hydroxysteroid Dehydrogenase Type 1 (11 -

Haynes, N. E., et al. (2010). "Discovery, Structure-Activity Relationships, Pharmacokinetics, and Efficacy of Glucokinase Activator (2R)-3-Cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675)."[1] Journal of Medicinal Chemistry, 53(9), 3618–3625.[1] Link

-

Dicpinigaitis, P. V., et al. (2020). "P2X3 Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough." Lung, 198, 609–616. Link

-

Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

Sources

- 1. Discovery, structure-activity relationships, pharmacokinetics, and efficacy of glucokinase activator (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide (RO0281675) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the key players in the pharmaceutical industry targeting P2X3? [synapse.patsnap.com]

- 7. orgsyn.org [orgsyn.org]

- 8. Discovery of a potent, selective, and orally bioavailable acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor: discovery of 2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]-3-piperidyl]acetic acid (AZD4017) - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of cyclohexyloxy group in medicinal chemistry

An In-depth Technical Guide: The Strategic Role of the Cyclohexyloxy Group in Medicinal Chemistry

Abstract

The cyclohexyloxy group, a seemingly simple ether-linked aliphatic ring, is a powerful and versatile tool in the modern medicinal chemist's arsenal. Its strategic incorporation into drug candidates can profoundly influence their pharmacological profiles, addressing key challenges in drug discovery such as potency, selectivity, and metabolic stability. This guide provides a detailed exploration of the multifaceted roles of the cyclohexyloxy moiety, grounded in fundamental physicochemical principles and illustrated with field-proven examples. We will dissect its impact on lipophilicity and molecular shape, its function in optimizing protein-ligand interactions, and its utility in enhancing metabolic robustness. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the causality behind its application and providing actionable methodologies for its implementation.

Introduction: Beyond a Bulky Lipophilic Group

In the intricate process of drug design, small structural modifications can lead to dramatic shifts in biological activity and pharmacokinetic properties.[1] The cyclohexyloxy group (-O-C₆H₁₁) is a prominent structural motif found in numerous natural products and synthetic drugs, valued for more than just its contribution to lipophilicity.[2] Its true utility lies in a unique combination of properties: a three-dimensional, conformationally restricted scaffold that offers distinct advantages over flat aromatic systems or more flexible acyclic alkyl groups.[3][4]

This guide moves beyond a superficial treatment of the cyclohexyloxy group as a mere lipophilic appendage. Instead, it delves into the strategic rationale for its use, explaining how its distinct stereoelectronic features can be leveraged to:

-

Fine-tune physicochemical properties to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Enhance binding affinity and selectivity by providing superior three-dimensional contacts within protein binding pockets.[2]

-

Serve as a metabolically stable bioisostere for more labile chemical groups.[4]

-

Introduce rigidity to reduce the entropic penalty of binding.[3]

By understanding the underlying principles of its function, medicinal chemists can more effectively deploy the cyclohexyloxy group to solve complex design challenges and accelerate the development of safer, more efficacious therapeutics.

Physicochemical Properties and Their Strategic Implications

The biological fate of a drug molecule is largely dictated by its physicochemical properties.[5] The cyclohexyloxy group imparts a unique set of these properties, which must be carefully considered during the design phase.

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the octanol/water partition coefficient (logP), is critical for membrane permeability and drug absorption.[6] Alkyl groups, by their nature, are hydrophobic and increase a molecule's lipophilicity. The cyclohexyloxy group makes a significant lipophilic contribution, which can be essential for crossing biological membranes and engaging with hydrophobic binding pockets.[7]

However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. The cyclohexyloxy group offers a balanced approach. Its logP contribution is substantial but can be more favorable than some highly extended or branched alkyl chains.

Table 1: Comparison of Physicochemical Properties of Common Substituents

| Substituent | Structure | Approximate MW ( g/mol ) | Calculated logP Contribution* | Key Features |

| Phenoxy | -O-C₆H₅ | 93.11 | 1.6 - 2.0 | Aromatic, flat, susceptible to aromatic oxidation |

| Cyclohexyloxy | -O-C₆H₁₁ | 99.17 | 2.5 - 3.0 | Aliphatic, 3D, metabolically robust |

| Tert-Butoxy | -O-C(CH₃)₃ | 73.14 | 1.5 - 1.9 | Branched, sterically hindered |

| Isopropoxy | -O-CH(CH₃)₂ | 59.11 | 0.8 - 1.2 | Small, flexible |

| Methoxy | -O-CH₃ | 31.04 | -0.0 - 0.2 | Small, polar influence from oxygen |

*Note: logP values are estimations and can vary based on the parent molecule and calculation method. Data is synthesized from principles discussed in cited literature.[6][8]

Conformational Rigidity and Three-Dimensional Shape

Unlike a flat phenyl ring, the cyclohexane ring of the cyclohexyloxy group exists in a dynamic equilibrium of chair and boat conformations, with the chair form being overwhelmingly preferred. This inherent rigidity has a crucial thermodynamic consequence: it reduces the number of available conformations a drug molecule can adopt in solution.[3] When such a "pre-organized" molecule binds to its target, it pays a smaller entropic penalty compared to a flexible molecule that must "freeze" into a specific bioactive conformation upon binding. This can translate directly to higher binding affinity.[3][4]

Furthermore, the non-planar, three-dimensional (3D) nature of the cyclohexyloxy group allows it to explore and fill chemical space in ways that flat aromatic rings cannot. This 3D character is a key advantage for achieving specific and extensive contacts within complex protein binding sites.[2]

Optimizing Protein-Ligand Interactions

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity.[9] The cyclohexyloxy group provides several mechanisms to achieve this.

Bioisosteric Replacement: A Strategy for Enhanced Binding and Stability

Bioisosteres are chemical substituents that can be interchanged without drastically altering the biological activity of a molecule. The cyclohexyloxy group and its underlying cyclohexyl core are frequently used as bioisosteres for several common moieties.

-

Replacement for Phenyl Groups: Swapping a phenyl group for a cyclohexyl or cyclohexyloxy group can be highly advantageous. While both are bulky and lipophilic, the cyclohexyl moiety's 3D shape can lead to more extensive and favorable van der Waals interactions within a binding pocket.[2][4] A notable example is in the development of the BCL-2 inhibitor venetoclax, where replacing a phenyl ring with a cyclohexene ring opened up new avenues for modification that were fundamentally different from those available for the original aromatic system.[2]

-

Replacement for t-Butyl Groups: The cyclohexyl group can function as a bioisostere for a tert-butyl group, often being used to probe deeper into a hydrophilic pocket on a target protein.[4]

-

Replacement for Furanose: In the development of the antiviral drug oseltamivir (Tamiflu), a cyclohexenyl motif was used as a metabolically more stable bioisostere for a furanose ring system.[4]

Enhancing Metabolic Stability

A drug's success is critically dependent on its metabolic stability; a compound that is too rapidly metabolized will have a short duration of action and may fail to achieve therapeutic concentrations.[10] The cyclohexyloxy group is often incorporated to block metabolic liabilities.

Blocking Metabolic Hotspots

Aromatic rings and activated C-H bonds are common sites of metabolic oxidation by cytochrome P450 (CYP) enzymes.[10] Replacing a metabolically labile group, such as a para-substituted phenyl ring, with a more robust cyclohexyloxy group can effectively "shield" the molecule from rapid degradation. The C-H bonds on a cyclohexane ring are generally less susceptible to oxidation than those on many other moieties.[3]

Predictable Metabolic Pathways

When metabolism of the cyclohexyl ring does occur, it typically proceeds via predictable pathways. The most common metabolic transformation is stereoselective hydroxylation.[3] In monosubstituted cyclohexyl groups, this hydroxylation favors the formation of the more stable trans isomer.[3] This predictability is advantageous, as it allows chemists to anticipate potential metabolites and design molecules where such hydroxylation does not lead to loss of activity or the formation of toxic byproducts.

Synthetic Strategies and Methodologies

The incorporation of a cyclohexyloxy group is synthetically accessible through well-established chemical reactions. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol (or its corresponding alkoxide) with an alkyl halide.

To introduce a cyclohexyloxy group onto a phenolic hydroxyl, the phenol is typically deprotonated with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a cyclohexyl halide (e.g., cyclohexyl bromide).

Experimental Protocol: Synthesis of Cyclohexyloxybenzene

This protocol describes a representative Williamson ether synthesis to prepare a simple molecule containing the cyclohexyloxy moiety.

-

Step 1: Deprotonation of Phenol

-

To a solution of phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetone) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) or a milder base like potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the mixture at room temperature for 30-60 minutes to allow for the complete formation of the sodium or potassium phenoxide salt.

-

-

Step 2: Nucleophilic Substitution

-

To the phenoxide solution, add cyclohexyl bromide (1.2 equivalents) dropwise via a syringe.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via flash column chromatography on silica gel to yield pure cyclohexyloxybenzene.[8][11]

-

Case Study: Vernakalant - A Cyclohexyloxy-Containing Antiarrhythmic Agent

Vernakalant is an antiarrhythmic drug used for the rapid conversion of atrial fibrillation to sinus rhythm.[2] Its structure features a cyclohexyloxy group, which plays a critical role in its pharmacological profile. The development of vernakalant provides an excellent real-world example of the strategic use of this moiety.

In the synthetic route to vernakalant, a key step involves the opening of a racemic cyclohexyl epoxide with a protected prolinol nucleophile.[2] This reaction establishes the core structure containing the cyclohexyl ring. A subsequent ether formation step attaches the aromatic portion of the molecule. The presence of the cyclohexyloxy group is integral to the molecule's ability to block atrial potassium channels, contributing to the overall shape and lipophilicity required for effective binding and therapeutic action.[2]

Conclusion and Future Perspectives

The cyclohexyloxy group is a highly valuable structural unit in medicinal chemistry, offering a sophisticated solution to common drug design problems. Its utility extends far beyond simple lipophilicity enhancement. By providing a rigid, three-dimensional, and metabolically robust scaffold, it enables chemists to improve binding affinity, enhance selectivity, and block unwanted metabolism.[2][3][4] The successful application of this moiety in drugs like venetoclax and vernakalant underscores its importance.[2] As our understanding of protein-ligand interactions becomes more nuanced and computational tools for drug design become more powerful, the rational and strategic application of the cyclohexyloxy group will undoubtedly continue to contribute to the discovery of novel and improved therapeutics.

References

-

Zahran, M., & El-Subbagh, H. (2024). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. PMC - PubMed Central. Available from: [Link]

-

Bailey, N. (2025). The Role of Alkyl Groups in Organic Chemistry and Drug Design. J Anal Bioanal Tech, 16, 735. Available from: [Link]

-

Wang, Z., et al. (2026). Hydrocarbon-Involved Sulfoxide Deoxygenation via Bifunctional Iron-Enabled Electron Buffering and Ligand-to-Metal Charge Transfer. American Chemical Society. Available from: [Link]

-

Lien, E. J. (1981). Structure-activity relationships and drug disposition. Annual Review of Pharmacology and Toxicology, 21, 31-61. Available from: [Link]

-

Karageorgis, G., et al. (2022). Pseudonatural Products for Chemical Biology and Drug Discovery. PMC - PubMed Central. Available from: [Link]

-

Daly, A. M. (2024). Feature Reviews in Medicinal Chemistry. PMC - PubMed Central. Available from: [Link]

-

Du, X., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. PMC - PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Benzene, (cyclohexyloxy)-. PubChem. Available from: [Link]

-

Schneider, G. (2021). Learning from Nature: From a Marine Natural Product to Synthetic Cyclooxygenase‐1 Inhibitors by Automated De Novo Design. Advanced Science. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, (cyclohexyloxy)- (CAS 2206-38-4). Cheméo. Available from: [Link]

-

ResearchGate. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ResearchGate. Available from: [Link]

-

Current Organic Synthesis. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

-

Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

-

Giaginis, C., et al. (2025). Lipophilicity - Methods of determination and its role in medicinal chemistry. ResearchGate. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Drug Design Org. Available from: [Link]

-

Grzybowski, B. A., et al. (2023). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science (RSC Publishing). Available from: [Link]

-

G-C, V., et al. (2019). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. PMC - PubMed Central. Available from: [Link]

-

Hypha Discovery Blogs. Metabolism of 2023 FDA Approved Small Molecules - PART 1. Hypha Discovery Blogs. Available from: [Link]

-

James, H. Structural Activity Relationship of Drugs and its Applications. Longdom Publishing. Available from: [Link]

-

Gray Matter. (2020). Protein–Ligand Interaction EXPLAINED [Biochemistry]. YouTube. Available from: [Link]

-

MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. 4-(Cyclohexyloxy)phenol. PubChem. Available from: [Link]

-

PubMed. The impact of click chemistry in medicinal chemistry. PubMed. Available from: [Link]

-

Njardarson, J. T., et al. (2025). FDA‐approved drugs featuring macrocycles or medium‐sized rings. PMC - PubMed Central. Available from: [Link]

-

Lamb, J. (2020). Structure Activity Relationships and Medicinal Chemistry. YouTube. Available from: [Link]

-

Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Patsnap Synapse. Available from: [Link]

-

PubMed. (2018). A survey of the role of nitrile groups in protein-ligand interactions. PubMed. Available from: [Link]

- Google Patents. WO2004071442A2 - Novel bicyclic compounds and compositions. Google Patents.

-

Darwish, M. Physicochemical Properties in Relation to Biological Activities. SlideShare. Available from: [Link]

-

ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available from: [Link]

-

YouTube. (2022). Visualizing Protein-Ligand Interactions || UCSF Chimera. YouTube. Available from: [Link]

-

O'Boyle, N. M. (2016). On Exploring Structure Activity Relationships. PMC - NIH. Available from: [Link]

-

Schreiner, P. R., et al. (2012). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. Cyclohexanol. PubChem. Available from: [Link]

-

S, S., et al. (2021). Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PubMed Central. Available from: [Link]

Sources

- 1. Structure-activity relationships and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ãWhitepaperãCyclohexanes in Drug Discovery [promotion.pharmablock.com]

- 5. hama-univ.edu.sy [hama-univ.edu.sy]

- 6. researchgate.net [researchgate.net]

- 7. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzene, (cyclohexyloxy)- (CAS 2206-38-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 11. Benzene, (cyclohexyloxy)- | C12H16O | CID 137492 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Structure-Activity Relationship of Substituted 4-Aminopyridines

Executive Summary: The Scaffold and the Target

4-Aminopyridine (4-AP) , clinically known as Fampridine or Dalfampridine, represents a quintessential "privileged scaffold" in ion channel pharmacology.[1] While structurally simple, its interaction with voltage-gated potassium channels (

For the drug development scientist, the utility of 4-AP extends beyond Multiple Sclerosis (MS) symptomatic treatment.[2] It serves as a probe for channel gating kinetics and a template for designing neuroactive agents with improved blood-brain barrier (BBB) permeability or selectivity profiles. This guide dissects the molecular logic determining why specific substitutions enhance potency while others obliterate activity.

Mechanism of Action: State-Dependent Blockade

To design effective derivatives, one must understand how the parent molecule works. 4-AP is not a simple plug; it is a state-dependent pore blocker.

-

The Cationic Pharmacophore: At physiological pH (7.4), 4-AP (

) exists predominantly in its protonated, cationic form. This cation mimics the potassium ion ( -

Intracellular Access: The neutral fraction crosses the lipid bilayer. Once intracellular, it re-equilibrates to the cationic form.

-

Open-Channel Block: The cationic 4-AP binds to a site within the inner cavity of the channel pore, but only when the channel is in the open state. It stabilizes the closed-inactivated state, effectively trapping itself inside (trapping block).

Visualization: The Gating Cycle and Blockade

The following diagram illustrates the kinetic pathway of 4-AP interaction with the

Caption: Kinetic pathway of 4-AP blockade. Note the requirement for membrane permeation (neutral) followed by intracellular protonation and binding to the open state.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 4-aminopyridine is steep. The molecule is small (

The Core Pyridine Ring (Positions 1 & 4)

-

N1 (Pyridine Nitrogen): Essential for hydrogen bonding and protonation. The positive charge generated here allows the molecule to interact with the electronegative selectivity filter of the

channel. -

C4-Amino Group: Acts as a hydrogen bond donor. Acylation or alkylation of this primary amine generally destroys activity because it introduces steric clash and reduces the basicity of the ring nitrogen (lowering the concentration of the active cationic species).

Position 3: The "Potency Pocket"

This is the most fruitful vector for optimization. The binding site within the channel pore has a hydrophobic pocket adjacent to the 3-position of the pyridine ring.

-

Lipophilic Donors (Methyl, Fluorine): Small lipophilic groups enhance potency.

-

Polar/Bulky Groups: Substitution with methoxy (-OMe) or larger alkyl chains typically reduces potency due to steric hindrance preventing the molecule from reaching the deep pore site.

Position 2: The "Metabolic Gate"

Substitutions here are generally deleterious to potency but critical for pharmacokinetics.

-

Steric Clash: Groups at C2 interfere with the hydration shell or the channel wall, drastically reducing affinity (e.g., 2-CF3 is ~60-fold less active).

-

Metabolic Stability: However, blocking this position can retard metabolic oxidation, potentially extending half-life if a small enough group (like Deuterium or Fluorine) is used, though usually at the cost of

.

3,4-Diaminopyridine (3,4-DAP)

Adding a second amino group at position 3 creates 3,4-DAP (Amifampridine).

-

Selectivity Shift: 3,4-DAP is more potent against voltage-gated Calcium channels (VGCC) in presynaptic terminals, making it the drug of choice for Lambert-Eaton Myasthenic Syndrome (LEMS).

-

BBB Permeability: 3,4-DAP is more polar than 4-AP, resulting in poorer CNS penetration. This makes 4-AP superior for MS (central target) and 3,4-DAP superior for LEMS (peripheral target) to minimize CNS side effects (seizures).

Quantitative SAR Summary

The following table synthesizes relative potency data based on electrophysiological screening against

| Compound | Structure | Relative Potency ( | BBB Permeability | Clinical/Research Utility |

| 4-Aminopyridine (4-AP) | Parent | 1.0 (Reference) | High | Multiple Sclerosis (Dalfampridine) |

| 3-Methyl-4-AP | 3-Me | ~7.0x (More Potent) | High | High-potency probe; Seizure risk |

| 3-Fluoro-4-AP | 3-F | ~0.8 - 1.0x | High | PET Imaging tracer ( |

| 3-Methoxy-4-AP | 3-OMe | ~0.3x (Less Potent) | Moderate | Investigational |

| 2-Trifluoromethyl-4-AP | 2-CF3 | < 0.02x (Inactive) | High | Negative control |

| 3,4-Diaminopyridine | 3-NH2 | ~1.0x ( | Low | LEMS (Amifampridine); Peripheral restriction |

Visualization: SAR Decision Tree

The logic for modifying the 4-AP scaffold is visualized below using Graphviz.

Caption: Structural modification decision tree. Position 3 offers the highest versatility for potency and imaging, while the Amino group is restricted to prodrug design.

Experimental Protocol: Whole-Cell Patch Clamp

To validate these SAR trends, precise electrophysiological characterization is required. The following protocol ensures isolation of the relevant

System Setup

-

Cell Line: CHO or HEK293 cells stably expressing

or -

Rig: Automated (e.g., QPatch) or Manual Whole-Cell Patch Clamp.

-

Solutions:

-

Extracellular (Bath): Standard Ringer's solution (pH 7.4).

-

Intracellular (Pipette): High

, EGTA-buffered (pH 7.2). Crucial: Use

-

Voltage Protocol (State-Dependence Check)

Because 4-AP is an open-channel blocker, a simple holding potential is insufficient. You must cycle the channel.

-

Holding Potential:

mV (Ensures channels are closed). -

Depolarizing Step: Step to

mV for 200–500 ms.-

Observation: This opens the channels. 4-AP block will manifest as an accelerated inactivation or a "crossover" phenomenon where the current activates and then rapidly decays as the drug enters the open pore.

-

-

Repolarization: Return to

mV to observe tail currents (optional, but useful for kinetics). -

Frequency: 0.1 Hz. (High frequency stimulation can enhance block by keeping channels open longer—"use-dependent block").

Data Analysis

-

Leak Subtraction: Essential, as 4-AP derivatives may affect leak currents at high concentrations.

-

IC50 Calculation: Measure the steady-state current at the end of the depolarizing pulse (not the peak), as the peak may occur before the drug has fully equilibrated with the open pore.

-

Equation: Fit normalized current (

) to the Hill equation:

References

-

Grissmer, S. et al. (1994). Pharmacological characterization of five cloned voltage-gated K+ channels, types Kv1.1, 1.2, 1.3, 1.5, and 3.1, stably expressed in mammalian cell lines. Molecular Pharmacology. Link

-

Brugarolas, P. et al. (2018). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Link

-

Strupp, M. et al. (2017). 4-Aminopyridine: A Pan Voltage-Gated Potassium Channel Inhibitor That Enhances Kv7.4 Currents.[5] British Journal of Pharmacology.[5] Link

-

Basu, S. et al. (2020). Synthesis and evaluation of trisubstituted 4-aminopyridine derivatives as potential PET tracers for demyelinated axons. Journal of Nuclear Medicine. Link

-

Neher, E. & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature. Link

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. neurology.org [neurology.org]

- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Cyclohexyloxy)pyridin-4-amine: Technical Safety & Handling Guide

[1][2]

CAS Registry Number: 1248075-07-1 Formula: C₁₁H₁₆N₂O Molecular Weight: 192.26 g/mol [1][2][3]

Executive Summary: The Structural Basis of Safety

As researchers and drug developers, we often handle intermediates like 2-(Cyclohexyloxy)pyridin-4-amine treating them merely as "irritants" based on generic Safety Data Sheets (SDS).[1] This is a critical oversight. This compound contains a 4-aminopyridine (4-AP) core—a scaffold historically known for potent potassium channel blocking activity, which can induce seizures and neurotoxicity even at low doses.[1]

While the cyclohexyloxy substitution at the 2-position modulates lipophilicity and potency, the safety protocol must be grounded in the Precautionary Principle .[1] We do not assume this molecule is benign; we handle it with the rigor reserved for neuroactive agents until definitive toxicological data proves otherwise.

This guide moves beyond the standard "wear gloves" advice. It provides a self-validating workflow designed to isolate the operator from the compound, ensuring data integrity and personnel safety.[1]

Physicochemical Profile & Hazard Identification

Understanding the physical state is the first step in exposure control. As a solid amine, the primary vector for exposure is inhalation of dust during weighing and dermal absorption during solution handling.

Table 1: Physicochemical Properties (Predicted & Observed)

| Property | Value | Operational Implication |

| Physical State | Solid Powder (White to Off-white) | High risk of aerosolization during transfer.[1] |

| Boiling Point | ~359.2°C (Predicted) | Stable under standard reflux conditions; low vapor pressure at RT. |

| Density | ~1.12 g/cm³ | Moderate density; dust may settle slowly in static air. |

| pKa | ~5.58 (Predicted) | Basic. Will form salts with strong acids; incompatible with oxidizers.[1] |

| Solubility | DMSO, Methanol, DCM | Use chemically resistant gloves (e.g., Nitrile/Neoprene) for solvents. |

Table 2: GHS Hazard Classification (CAS 1248075-07-1)

Note: While specific SDS data lists "Harmful," the structural homology to 4-aminopyridine warrants elevated caution.[1]

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4][5] |

| Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation.[4] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][6][7] |

Engineering Controls & Hierarchy of Safety

The following diagram illustrates the decision logic for engineering controls. We utilize a "Zone of Protection" strategy, where the barrier stringency increases with the energy put into the system (e.g., heating, stirring).

Figure 1: Decision logic for selecting engineering controls based on physical state and activity energy.

Validated Handling Protocol (SOP)

This protocol uses a "Wet-Down" strategy to minimize dust exposure.[1] By solvating the solid as early as possible in the workflow, we eliminate the highest risk factor (airborne particulates).

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating aerosolized dust. PPE: Nitrile gloves (double gloved), Lab coat, Safety glasses with side shields. Respirator (N95/P100) recommended if fume hood airflow is suboptimal.

-

Static Elimination: Place an ionizing bar or anti-static gun near the balance.[1] Aminopyridines can carry static charge, causing powder to "jump."

-

Tare Setup: Place the receiving vessel (e.g., round-bottom flask) inside the balance enclosure.

-

Transfer: Use a disposable anti-static spatula.[1] Do not pour from the source bottle.

-

Decontamination: Immediately wipe the spatula and balance area with a damp Kimwipe (methanol-moistened) before removing hands from the enclosure.[1]

Phase 2: Solvation (The "Wet-Down")

Objective: Capture the solid in liquid phase before transport.[1]

-

Solvent Addition: Add the reaction solvent (e.g., DCM, THF) directly to the flask while it is still in the hood/enclosure.

-

Dissolution: Swirl gently to dissolve.

-

Why? A solution is significantly safer to transport across the lab than a flask of loose powder.

-

-

Sealing: Cap the flask with a septum or glass stopper before moving it to the reaction manifold.

Phase 3: Reaction & Cleanup

Objective: Prevent dermal contact with the active intermediate.

-

Sampling: Do not open the reaction vessel. Use a long-needle syringe through a septum to withdraw aliquots for TLC/LCMS.[1]

-

Quenching: Quench reactions slowly. Amines can be exothermic upon acidification.[1]

-

Waste: Segregate liquid waste into "Basic Organic Waste" streams. Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent exothermic nitration/oxidation.

Emergency Response Logic

In the event of exposure, the neurotoxic potential of the aminopyridine core dictates a rapid response. Speed is critical to prevent systemic absorption.[1]

Figure 2: Emergency response workflow emphasizing specific decontamination steps.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84957, N-Cyclohexylpyridin-2-amine. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

- 1. N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(cyclohexyloxy)pyridin-4-amine | 1248075-07-1 [amp.chemicalbook.com]

- 3. 1248075-07-1|2-(Cyclohexyloxy)pyridin-4-amine|BLD Pharm [bldpharm.com]

- 4. cdn.chemservice.com [cdn.chemservice.com]

- 5. alkalimetals.com [alkalimetals.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Solubility Assessment of 2-(Cyclohexyloxy)pyridin-4-amine

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability, directly impacting its therapeutic efficacy. This guide provides a comprehensive framework for the characterization of the solubility profile of 2-(Cyclohexyloxy)pyridin-4-amine, a novel heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols for determining its kinetic and thermodynamic solubility. We delve into the causal reasoning behind methodological choices, from solvent selection to pH profiling, equipping the research scientist with the necessary tools to generate robust and reliable solubility data essential for drug development decision-making.

Introduction: The Central Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property in drug discovery and development. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into systemic circulation. Poor aqueous solubility is a major factor contributing to low and variable bioavailability, leading to the failure of many promising drug candidates.

2-(Cyclohexyloxy)pyridin-4-amine is a substituted aminopyridine. The presence of the basic 4-aminopyridine moiety (estimated pKa ~9) suggests that its solubility will be highly dependent on pH, while the bulky, lipophilic cyclohexyloxy group may significantly depress its intrinsic aqueous solubility. A thorough understanding and quantitative measurement of this property are therefore non-negotiable for advancing its development. This guide provides the strategic and tactical protocols to achieve this.

Physicochemical Profile of 2-(Cyclohexyloxy)pyridin-4-amine

A preliminary in-silico and literature assessment provides the foundational data required to design robust solubility experiments. Key properties are summarized below.

| Property | Value | Source & Significance |

| Molecular Formula | C₁₁H₁₆N₂O | |

| Molecular Weight | 192.26 g/mol | |

| Structure | Pyridine, Amine, Ether | The aminopyridine core is a key basic center. The cyclohexyloxy group adds significant lipophilicity. |

| Predicted logP | 1.86 | |

| Predicted pKa (Most Basic) | 9.1 (4-amino group) | Based on the pKa of the parent 4-aminopyridine. This high pKa confirms the compound will be protonated and likely more soluble in acidic environments (e.g., the stomach) compared to neutral pH (e.g., the intestine). |

Strategic Workflow for Solubility Assessment

A tiered approach is recommended for solubility assessment, starting with a high-throughput kinetic measurement and progressing to a more resource-intensive thermodynamic equilibrium measurement for definitive characterization.

Caption: pH effect on the solubility of a basic compound.

Data Interpretation and Reporting

All solubility data should be reported with clear context. Kinetic solubility should be labeled as such and is useful for internal compound ranking. Thermodynamic solubility is the definitive value for formal development and regulatory purposes. Presenting the pH-solubility profile as a graph (Solubility vs. pH) provides an intuitive visual tool for predicting the compound's behavior in the gastrointestinal tract.

Example Data Table (Hypothetical Data):

| Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |

| Kinetic | 7.4 | 25 | 45 ± 5 |

| Thermodynamic | 7.4 | 25 | 15 ± 2 |

| Thermodynamic | 6.8 | 25 | 28 ± 3 |

| Thermodynamic | 4.5 | 25 | 850 ± 40 |

| Thermodynamic | 1.2 | 25 | >2000 |

Conclusion

The solubility of 2-(Cyclohexyloxy)pyridin-4-amine is a critical attribute that must be quantitatively determined to enable its progression as a potential drug candidate. Due to its basic nature, a pronounced pH-dependent solubility profile is anticipated. By employing the rigorous kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data needed to understand its biopharmaceutical properties, guide formulation development, and make informed decisions in the drug discovery cascade. The methodologies described herein represent a self-validating system, ensuring that the generated data is both accurate and directly applicable to the challenges of modern pharmaceutical development.

References

-

PubChem. 4-Aminopyridine. National Center for Biotechnology Information. [Link]

An In-Depth Technical Guide to the Discovery and History of Novel Aminopyridine Compounds

Executive Summary

The aminopyridine scaffold, a simple yet potent heterocyclic pharmacophore, has carved a significant niche in modern medicinal chemistry, particularly in the realm of neurology. This guide provides a comprehensive technical overview of the discovery and historical development of aminopyridine compounds, tracing their journey from rudimentary laboratory chemicals to FDA-approved therapeutics. We will dissect the core mechanism of action—voltage-gated potassium (Kv) channel blockade—that underpins their efficacy in treating demyelinating disorders. Furthermore, this document details the strategic evolution of these compounds, including derivatization efforts to enhance safety and efficacy, and explores emerging therapeutic applications beyond their established roles. Key experimental protocols that were instrumental in their development are described in detail, providing researchers with a validated methodological framework. This guide is intended for drug development professionals, researchers, and scientists seeking a deep, field-proven understanding of this important class of molecules.

The Aminopyridine Scaffold: An Introduction

Aminopyridines are a class of organic compounds consisting of a pyridine ring substituted with an amino group. They exist in three primary isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.[1] While all share a core structure, their biological activities and therapeutic applications differ significantly, largely dictated by the position of the amino group. The pyridine core makes them valuable in pharmaceutical chemistry for their ability to interact with enzymes and receptors.[2] Initially explored for a variety of uses, the aminopyridine family, particularly 4-aminopyridine (4-AP) and its diamino derivative 3,4-diaminopyridine (3,4-DAP), rose to prominence for their profound effects on the central and peripheral nervous systems.[3][4]

A Historical Trajectory: From Avicide to Advanced Therapeutics

The story of aminopyridines in medicine is one of serendipity and scientific perseverance.

-

Mid-20th Century - Early Observations: The pharmacological characteristics of 4-aminopyridine were first noted as early as 1924, with observations on its excitatory effects on the central nervous system.[3] For decades, however, its primary application was far from clinical medicine. In 1963, 4-AP was developed as a chemical agent used as a bird poison.[5]

-

1970s - The First Clinical Application: The therapeutic potential of 4-AP was first realized in the 1970s in Bulgaria, where anesthetists confirmed its efficacy as a reversal agent for non-depolarizing muscle relaxants.[5] This discovery led to its commercialization under the trade name Pymadin.[5] Around the same time, 3,4-diaminopyridine (amifampridine) was discovered in Scotland.[4][6]

-

1980s - Unveiling the Neurological Potential: Research intensified, particularly in neurology. Scientists established that aminopyridines could restore conduction in demyelinated nerve axons, a key pathological feature of multiple sclerosis (MS).[7] In 1983, 3,4-DAP was first trialed in patients with Lambert-Eaton myasthenic syndrome (LEMS), showing both clinical and electrophysiological improvement.[8] Numerous small clinical trials throughout the 1980s suggested beneficial effects of 4-AP in people with MS, including improvements in motor and visual functions.[9]

-

1990s - The Challenge of a Narrow Therapeutic Index: Despite promising results, the widespread use of immediate-release 4-AP was hampered by its narrow therapeutic window and significant side effects, including dizziness, paresthesia, and, at higher doses, seizures.[10] This critical challenge prompted the development of a sustained-release formulation (SR-4-AP) to provide more stable plasma concentrations.[9] The first clinical study with SR-4-AP was conducted in 1997, demonstrating a significant improvement in walking speed.[9]

-

21st Century - FDA Approval and Beyond: Decades of research culminated in major regulatory approvals. In 2010, the U.S. FDA approved the extended-release 4-AP formulation, dalfampridine (marketed as Ampyra®), to improve walking in patients with multiple sclerosis.[1][5] This marked the first drug approved for this specific symptom. Subsequently, amifampridine (Firdapse®) was approved by the FDA in 2018 for the treatment of LEMS in adults.[4]

Core Mechanism of Action: Restoring Conduction in Demyelinated Axons

The primary therapeutic effect of aminopyridines like dalfampridine and amifampridine is the blockade of voltage-gated potassium (Kv) channels.[5][9]

The Pathophysiological Rationale: In healthy neurons, the axon is insulated by a myelin sheath, which allows for rapid saltatory conduction of action potentials. Voltage-gated sodium channels are concentrated at the nodes of Ranvier, while potassium channels are typically located in the juxtaparanodal and internodal regions, covered by myelin. In demyelinating diseases like multiple sclerosis, the loss of myelin exposes these previously sequestered potassium channels.[9][11] This exposure leads to an abnormal leakage of potassium ions during action potential propagation, which repolarizes the membrane prematurely and weakens the electrical signal, often leading to conduction failure.[11]

The Aminopyridine Intervention: 4-aminopyridine acts as a broad-spectrum blocker of these exposed Kv channels.[9][11] By inhibiting this outward potassium current, the drug prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse.[3][7] This mechanism effectively restores the conduction of signals along demyelinated axons, thereby improving neurological function, such as walking ability in MS patients.[12] 3,4-diaminopyridine functions similarly but is a more potent Kv channel blocker and is particularly effective at the neuromuscular junction, where it increases the presynaptic influx of calcium and subsequent release of acetylcholine, counteracting the primary deficit in LEMS.[4][8]

Caption: Mechanism of 4-Aminopyridine in Demyelinated Axons.

Synthesis and Derivatization: The Quest for Novelty and Safety

The clinical limitations of early aminopyridines, primarily high toxicity, drove extensive research into novel derivatives.[13] The goal was to dissociate therapeutic efficacy from adverse effects.

4.1 Rationale for Derivatization The primary objectives for creating novel aminopyridine compounds include:

-

Reducing Toxicity: The parent compound, 4-AP, has a high risk of adverse effects, including seizures.[7] Derivatization aims to modify the compound's pharmacokinetic and pharmacodynamic properties to widen the therapeutic window.[13]

-

Improving Blood-Brain Barrier (BBB) Penetration: For CNS disorders, the ability to cross the BBB is critical. Modifications can be made to alter properties like lipophilicity (LogP) and polar surface area (PSA) to enhance BBB transit.[14]

-

Enhancing Target Specificity: While 4-AP is a broad-spectrum blocker, derivatives can be designed to target specific subtypes of potassium channels, potentially leading to more precise therapeutic effects with fewer off-target side effects.

4.2 Key Synthetic Methodologies

-